molecular formula C20H23N3O2S B7058018 N-[2-methyl-3-(quinolin-3-ylmethylamino)phenyl]propane-1-sulfonamide

N-[2-methyl-3-(quinolin-3-ylmethylamino)phenyl]propane-1-sulfonamide

Cat. No.: B7058018
M. Wt: 369.5 g/mol
InChI Key: FWKXUDHVUCPQLB-UHFFFAOYSA-N
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Description

N-[2-methyl-3-(quinolin-3-ylmethylamino)phenyl]propane-1-sulfonamide is a complex organic compound that features a quinoline moiety, a sulfonamide group, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-3-(quinolin-3-ylmethylamino)phenyl]propane-1-sulfonamide typically involves multiple steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Attachment of the Quinoline to the Phenyl Ring: This step often involves a nucleophilic substitution reaction where the quinoline derivative reacts with a halogenated phenyl compound under basic conditions.

    Introduction of the Sulfonamide Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities using agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the sulfonamide group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Ammonia, primary amines, and alcohols under basic or acidic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amino derivatives of the quinoline moiety.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-[2-methyl-3-(quinolin-3-ylmethylamino)phenyl]propane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential as a fluorescent probe due to the quinoline moiety, which can exhibit fluorescence under certain conditions.

    Medicine: Investigated for its potential as an antimicrobial agent, given the known bioactivity of sulfonamide derivatives.

    Industry: Utilized in the development of dyes and pigments due to its stable and vibrant color properties.

Mechanism of Action

The mechanism by which N-[2-methyl-3-(quinolin-3-ylmethylamino)phenyl]propane-1-sulfonamide exerts its effects is largely dependent on its interaction with biological targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide group can inhibit enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.

    Quinoline: The parent compound of the quinoline moiety, used in antimalarial drugs like chloroquine.

    N-(2-quinolinyl)benzenesulfonamide:

Uniqueness

N-[2-methyl-3-(quinolin-3-ylmethylamino)phenyl]propane-1-sulfonamide is unique due to the combination of its quinoline and sulfonamide functionalities, which confer both fluorescence properties and biological activity. This dual functionality makes it a versatile compound for various research applications.

Properties

IUPAC Name

N-[2-methyl-3-(quinolin-3-ylmethylamino)phenyl]propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-3-11-26(24,25)23-19-10-6-9-18(15(19)2)21-13-16-12-17-7-4-5-8-20(17)22-14-16/h4-10,12,14,21,23H,3,11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKXUDHVUCPQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC=CC(=C1C)NCC2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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